8-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-1,3-dioxa-8-azaspiro[4.5]decan-2-one
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Description
8-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-1,3-dioxa-8-azaspiro[4.5]decan-2-one is a useful research compound. Its molecular formula is C18H19N3O5 and its molecular weight is 357.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 357.13247072 g/mol and the complexity rating of the compound is 549. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Receptor Selectivity and Binding Affinity
One of the significant scientific research applications of this compound, known as BMY 7378, is in understanding receptor selectivity and binding affinity. Studies have shown that BMY 7378 exhibits selective binding to the alpha 1D-adrenoceptor subtype. This selectivity is crucial for studying the roles of different adrenoceptor subtypes in various physiological and pathological processes. The compound's high affinity for the rat aorta alpha 1-adrenoceptor makes it a valuable tool in cardiovascular research (Goetz et al., 1995) (Goetz et al., 1995).
Anticancer and Antidiabetic Properties
The compound has been explored for its potential in developing novel anticancer and antidiabetic therapies. Research in this area focuses on synthesizing and evaluating derivatives of the compound for their efficacy against specific cancer cell lines and their role as inhibitors of enzymes relevant to diabetes management. This approach aims to create more effective and targeted treatments for these diseases (Flefel et al., 2019).
Synthesis of Structurally Diverse Compounds
The compound is also used in the synthesis of a wide range of structurally diverse compounds. This includes the development of libraries of non-natural compounds with potential applications in various biological targets. Such research is crucial for discovering new drugs and understanding different biological mechanisms (Zaware et al., 2011).
Properties
IUPAC Name |
8-[1-(2-methoxyphenyl)pyrazole-4-carbonyl]-1,3-dioxa-8-azaspiro[4.5]decan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5/c1-24-15-5-3-2-4-14(15)21-11-13(10-19-21)16(22)20-8-6-18(7-9-20)12-25-17(23)26-18/h2-5,10-11H,6-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRDNGIRTCDZAGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=C(C=N2)C(=O)N3CCC4(CC3)COC(=O)O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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